4-(Difluoromethoxy)-3-methoxybenzamide
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Overview
Description
4-(Difluoromethoxy)-3-methoxybenzamide is an organic compound characterized by the presence of difluoromethoxy and methoxy functional groups attached to a benzene ring
Mechanism of Action
Target of Action
The primary target of 4-(Difluoromethoxy)-3-methoxybenzamide is the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells . TGF-β1 plays a crucial role in fibrosis, a process characterized by excessive deposition of extracellular matrix components .
Mode of Action
This compound interacts with its targets by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, which are involved in the EMT process . It also increases the expression of E-cadherin, a protein that helps cells stick together, maintaining the integrity of the epithelial layer . Furthermore, it significantly reduces the phosphorylation levels of Smad2/3, proteins that are part of the TGF-β1 signaling pathway .
Biochemical Pathways
The compound affects the TGF-β1/Smad pathway, which is involved in the EMT process . By inhibiting this pathway, this compound prevents the excessive deposition of extracellular matrix components, thereby playing a role in mitigating fibrosis .
Result of Action
The compound’s action results in the attenuation of TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This includes improving lung function, reducing lung inflammation and fibrosis, reducing collagen deposition, and reducing the expression of E-cadherin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-3-methoxybenzamide typically involves multiple steps. One common method starts with the precursor 4-difluoromethoxy-3-hydroxybenzaldehyde. This compound undergoes O-alkylation, oxidation, and N-acylation reactions to form the final product . The reaction conditions often involve the use of sodium hydroxide as an alkali, which has shown economic advantages for scale-up production compared to other bases like sodium hydride or potassium tert-butoxide .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. The use of efficient catalysts and reaction conditions that minimize by-products and maximize yield are crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethoxy)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
4-(Difluoromethoxy)-3-methoxybenzamide has several scientific research applications:
Comparison with Similar Compounds
3-(Difluoromethoxy)-4-methoxybenzoic acid: This compound shares similar functional groups but differs in its overall structure and applications.
Difluoromethoxylated Ketones: These compounds are used as building blocks for the synthesis of nitrogen-containing heterocycles and have applications in life sciences.
Uniqueness: 4-(Difluoromethoxy)-3-methoxybenzamide is unique due to its specific combination of difluoromethoxy and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, particularly in the development of new therapeutic agents and materials .
Properties
IUPAC Name |
4-(difluoromethoxy)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-14-7-4-5(8(12)13)2-3-6(7)15-9(10)11/h2-4,9H,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMCZTYXRWYKCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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